molecular formula C16H15ClFN7O B2423274 2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920365-00-0

2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2423274
CAS No.: 920365-00-0
M. Wt: 375.79
InChI Key: HXYZZRLTKGPTSC-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, and a piperazine ring .

Scientific Research Applications

Synthesis and Antagonist Activity

One study focused on synthesizing and testing the antagonist activity of similar compounds on serotonin (5-HT2) and alpha-1 receptors. Among these compounds, certain derivatives showed potent 5-HT2 antagonist activity without alpha-1 antagonist effects. This suggests potential uses in targeting specific receptor pathways (Watanabe et al., 1992).

Potential Antihypertensive Agents

Another study synthesized a series of 1,2,4-triazolo[1,5-alpha]pyrimidines, including compounds with structural similarities to the specified chemical. Some of these compounds demonstrated promising antihypertensive activity (Bayomi et al., 1999).

Antimicrobial Activity

Several studies have reported on the synthesis of compounds structurally related to the specified chemical and their antimicrobial activities. These studies reveal that certain derivatives exhibit significant antimicrobial effects against a variety of bacterial and fungal species (Yurttaş et al., 2016), (Demirbaş et al., 2010).

Antitumor Activities

Compounds with structures akin to the specified chemical have been synthesized and investigated for their potential anticancer activities. Some derivatives were found to be promising antiproliferative agents, indicating potential for cancer treatment research (Yurttaş et al., 2014).

Synthesis and Process Development

A study detailed the process development of Voriconazole, a broad-spectrum triazole antifungal agent, where compounds similar to the specified chemical played a role in the synthesis (Butters et al., 2001).

Anti-Diabetic Drug Potential

Research on triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to the specified compound, has shown potential as anti-diabetic drugs. These compounds demonstrated effective inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management (Bindu et al., 2019).

Properties

IUPAC Name

2-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN7O/c17-9-13(26)23-5-7-24(8-6-23)15-14-16(20-10-19-15)25(22-21-14)12-3-1-11(18)2-4-12/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYZZRLTKGPTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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